3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride
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Overview
Description
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride is a synthetic compound with a molecular formula of C12H18Cl3N3O and a molecular weight of 326.65 g/mol . This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride typically involves the reaction of 3-chloropyridine-4-carboxylic acid with piperidine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and bases such as sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Scientific Research Applications
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other piperidine derivatives include compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid, which have similar structures but different substituents.
Pyridine Derivatives: Compounds such as 3-chloropyridine and 4-pyridinecarboxamide share structural similarities with 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of the piperidine and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H18Cl3N3O. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which is critical for its biological activity.
Research indicates that compounds similar to 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide exhibit various mechanisms of action, primarily targeting specific enzymes or receptors involved in disease processes. For example, studies have shown that similar compounds can inhibit protein kinases, which are crucial in cell signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. A study demonstrated that modifications in the piperidine and pyridine components significantly influence the potency and selectivity of these compounds against specific biological targets. The presence of the chloro group on the pyridine ring enhances binding affinity to target proteins, while variations in the piperidine structure can alter pharmacokinetic properties.
Compound | Target | EC50 (µM) | Notes |
---|---|---|---|
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide | Unknown | 0.17 | Potential lead compound for further development |
Similar Compound A | Protein Kinase X | 0.58 | Effective inhibitor |
Similar Compound B | Protein Kinase Y | 3.8 | Modest potency |
In Vitro Studies
In vitro studies have assessed the efficacy of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide against various cell lines. Results indicate that it exhibits cytotoxic effects on cancer cell lines such as HeLa and HCT116, with IC50 values indicating significant antiproliferative activity.
In Vivo Studies
Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound. Initial findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the anticancer properties of derivatives related to 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide. The study found that these compounds inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
- Case Study on Infectious Diseases : Another investigation explored the efficacy of similar compounds against Cryptosporidium parasites, highlighting their potential use in treating cryptosporidiosis, a disease with limited treatment options .
Properties
IUPAC Name |
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9;;/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSNEKWYIGROBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.